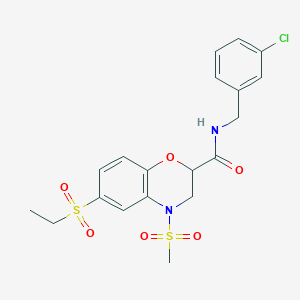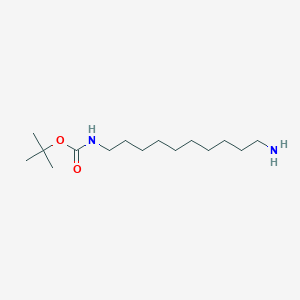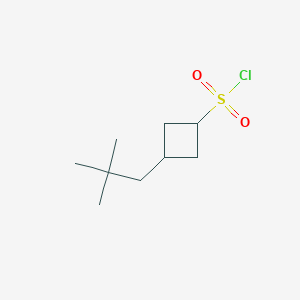![molecular formula C15H16O6 B2552917 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid CAS No. 300674-12-8](/img/structure/B2552917.png)
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features an ethoxycarbonyl group, a methyl group, and a propanoic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acetic anhydride.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the benzofuran derivative with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethoxycarbonyl group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into its potential therapeutic uses includes studies on its efficacy as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid depends on its specific application and the biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The benzofuran core is known to interact with various molecular targets, including proteins and nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid
- 2-{[3-(Ethoxycarbonyl)-2-ethyl-1-benzofuran-5-yl]oxy}propanoic acid
- 2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-6-yl]oxy}propanoic acid
Uniqueness
2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethoxycarbonyl group and the propanoic acid moiety provides distinct properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-19-15(18)13-8(2)21-12-6-5-10(7-11(12)13)20-9(3)14(16)17/h5-7,9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSIBPWCOGLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)

![3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552843.png)



![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2552851.png)


